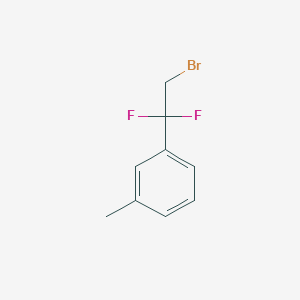
1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-difluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene typically involves the bromination and fluorination of appropriate precursors. One common method is the bromination of 1,1-difluoroethylbenzene, followed by the introduction of a methyl group at the meta position of the benzene ring. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromo group can lead to the formation of difluoroethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. Reaction conditions typically involve solvents like ethanol or acetone and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include difluoroethyl derivatives with reduced bromo groups.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromo and difluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1,1-difluoroethyl)benzene: Lacks the methyl group, making it less sterically hindered.
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene: The methyl group is positioned at the para position, affecting its reactivity and interactions.
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene: The methyl group is at the ortho position, leading to different steric and electronic effects.
Uniqueness
1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene is unique due to the specific positioning of the bromo-difluoroethyl and methyl groups on the benzene ring
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-3-2-4-8(5-7)9(11,12)6-10/h2-5H,6H2,1H3 |
InChI Key |
CMQMJPHNDZGZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


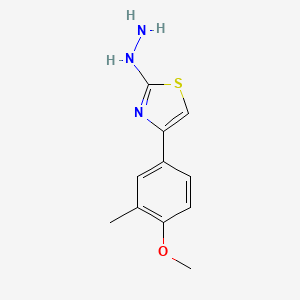
![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
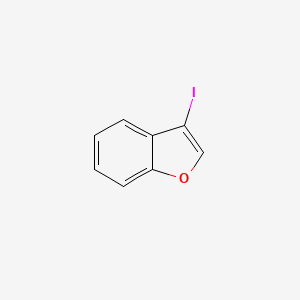
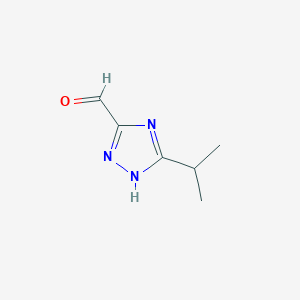

![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)
![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)
![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
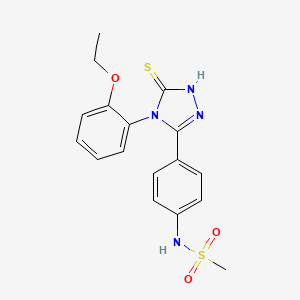
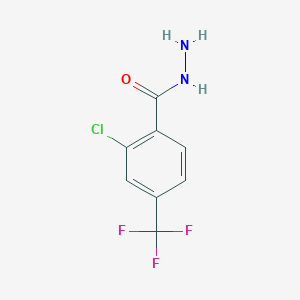
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

